N-Fmoc-N-methyl-3-methoxy-L-phenylalanine is a derivative of phenylalanine, an essential amino acid, modified with a 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group and a methyl group on the nitrogen atom. The structure of this compound includes a methoxy group at the 3-position of the phenyl ring, enhancing its solubility and reactivity in various chemical environments. Its molecular formula is C₁₉H₁₉NO₄, and it is commonly used in peptide synthesis and as a building block in the development of bioactive compounds .
The synthesis of N-Fmoc-N-methyl-3-methoxy-L-phenylalanine typically involves several steps:
N-Fmoc-N-methyl-3-methoxy-L-phenylalanine is utilized in various fields:
Research into the interactions of N-Fmoc-N-methyl-3-methoxy-L-phenylalanine with other biomolecules can provide insights into its functionality:
Several compounds share structural similarities with N-Fmoc-N-methyl-3-methoxy-L-phenylalanine, each with unique properties:
Compound Name | Structure Features | Unique Properties |
---|---|---|
N-Fmoc-N-methyl-L-phenylalanine | No methoxy group | Commonly used in peptide synthesis |
N-Fmoc-N-methyl-4-methyl-L-phenylalanine | Methyl group at para position | Altered hydrophobicity |
N-Fmoc-N-methyl-D-phenylalanine | D-enantiomer | Potential differences in biological activity |
N-Fmoc-N-methyl-3-methyl-L-alanine | Methylation at the alpha carbon | Different steric effects |
These compounds illustrate variations in functional groups that can significantly affect their reactivity, biological activity, and applications.